molecular formula C22H29NO3S B2913849 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797873-90-5

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2913849
CAS No.: 1797873-90-5
M. Wt: 387.54
InChI Key: KVOUUTCWCOCGNG-UHFFFAOYSA-N
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.54. The purity is usually 95%.
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Biological Activity

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.
  • Naphthalene Group : A polycyclic aromatic hydrocarbon that contributes to the lipophilicity of the compound.
  • Isobutylsulfonyl Group : Enhances the compound's solubility and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that sulfonamide derivatives can act as inhibitors of specific receptors or transporters, potentially affecting neurotransmission and cellular signaling pathways.

Key Mechanisms:

  • Glycine Transporter Inhibition : Similar compounds have shown effectiveness in inhibiting glycine transporters, which play a crucial role in neurotransmission in the central nervous system (CNS) .
  • Dopamine Receptor Modulation : Derivatives with similar structures have been reported to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of similar compounds:

Study Compound Biological Activity IC50/EC50 Notes
GlyT-1 InhibitorInhibition of glycine transport50 nMEffective in rodent models
Dopamine Transporter ModulatorBinding affinity to DAT17.6 nMComparable to GBR 12909
HAT1 InhibitorInhibition of histone acetylation62.6 µMPotential anti-cancer activity

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Case Study 1: GlyT-1 Inhibition

A study investigated a series of sulfonamide derivatives for their ability to inhibit glycine transporters. The results indicated that modifications in the piperidine structure significantly affected their inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of naphthalene-based compounds with dopamine receptors. The findings revealed that certain substitutions could improve binding affinity and selectivity for dopamine transporters, providing insights into potential therapeutic applications for disorders like schizophrenia and depression .

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3S/c1-17(2)16-27(25,26)20-12-14-23(15-13-20)22(24)11-10-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,17,20H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUUTCWCOCGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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